N-Ethyl-N'-methylethylenediamine
Overview
Description
N-Ethyl-N’-methylethylenediamine: is an organic compound with the molecular formula C5H14N2. It is a derivative of ethylenediamine, where one hydrogen atom on each nitrogen is replaced by an ethyl and a methyl group, respectively. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One of the primary methods for synthesizing N-Ethyl-N’-methylethylenediamine involves the Mannich reaction. This reaction typically involves the condensation of formaldehyde, a secondary amine (such as N-methylethylenediamine), and an aldehyde or ketone.
Methylation Reaction: Another method involves the methylation of N-ethylethylenediamine using methyl iodide or dimethyl sulfate under basic conditions.
Hydrolysis Reaction: The hydrolysis of intermediate compounds formed during the Mannich or methylation reactions can also yield N-Ethyl-N’-methylethylenediamine.
Industrial Production Methods: Industrial production often involves continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: N-Ethyl-N’-methylethylenediamine undergoes condensation with aldehydes and ketones to form imines.
Complexation Reactions: It forms complexes with metal ions, such as ruthenium(II), which are used in various catalytic processes.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones and may require acidic or basic catalysts.
Complexation Reactions: Often involve metal salts and may require specific ligands to stabilize the metal complex.
Major Products:
Imines: Formed from condensation reactions.
Metal Complexes: Formed from complexation reactions with metal ions.
Scientific Research Applications
Chemistry:
Chelating Agent: Used in the synthesis of metal complexes, which are important in catalysis and materials science.
Intermediate: Acts as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Anticancer Research: Forms organometallic complexes that have shown potential in inhibiting the growth of cancer cell lines.
Industry:
Catalysis: Used as a ligand in catalytic processes, enhancing the efficiency and selectivity of reactions.
Polymer Production: Involved in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which N-Ethyl-N’-methylethylenediamine exerts its effects largely depends on its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or DNA, leading to inhibition or activation of specific pathways. For example, its complexes with ruthenium(II) have been shown to inhibit the growth of ovarian cancer cell lines by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
- N-Methylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N-Diethylethylenediamine
- N,N’-Diisopropylethylenediamine
Uniqueness: N-Ethyl-N’-methylethylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike its analogs, it can form specific metal complexes that are highly effective in catalytic and biological applications .
Properties
IUPAC Name |
N'-ethyl-N-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7-5-4-6-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYVLYENVWKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059399 | |
Record name | 1,2-Ethanediamine, N-ethyl-N'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-37-5 | |
Record name | N1-Ethyl-N2-methyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diazaheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diazaheptane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1-ethyl-N2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N-ethyl-N'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl(2-(methylamino)ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DIAZAHEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5SW0FIL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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